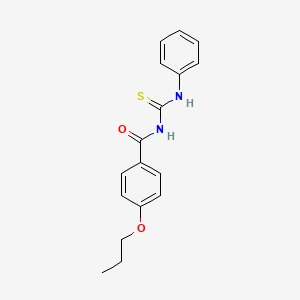![molecular formula C21H18ClNO B5141957 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone, also known as BPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BPP is a ketone derivative that exhibits unique properties that make it a valuable tool for studying various biological processes.
作用機序
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is known to bind to the hydrophobic pockets of proteins, leading to changes in protein conformation and function. The exact mechanism of action of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is still under investigation, but studies have shown that it can induce changes in protein structure and function, leading to altered biological activity.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can inhibit the activity of various enzymes, including proteases and kinases. In vivo studies have shown that 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
One of the primary advantages of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is its ability to act as a fluorescent probe for studying protein-protein interactions. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is also easy to synthesize and can be obtained in high yields. However, one of the limitations of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone research. One potential application is in the development of new cancer therapeutics. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone has been shown to induce apoptosis in cancer cells, making it a potential candidate for drug development. Another direction for 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone research is in the study of protein-protein interactions in various biological systems. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can be used to monitor changes in protein conformation and interactions in real-time, providing valuable insights into biological processes. Additionally, 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can be modified to target specific proteins, making it a valuable tool for studying individual proteins and their interactions.
合成法
The synthesis of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-chloroaniline to yield 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone. This method has been optimized to produce high yields of pure 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone, making it a cost-effective and efficient process for obtaining the compound.
科学的研究の応用
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone has been extensively studied for its potential applications in various fields of scientific research. One of the primary uses of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is as a fluorescent probe for studying protein-protein interactions. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can be conjugated to proteins and used to monitor changes in protein conformation and interactions in real-time. This technique has been used to study the dynamics of protein-protein interactions in various biological systems.
特性
IUPAC Name |
3-(3-chloroanilino)-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c22-19-7-4-8-20(15-19)23-14-13-21(24)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-12,15,23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOTMZRJLGHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloroanilino)-1-(4-phenylphenyl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)

![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)

![1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5141927.png)
![3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)
![ethyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5141948.png)
